5-Hexyn-2-ol, 1-[(4-methoxyphenyl)methoxy]-, (2S)-
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Overview
Description
5-Hexyn-2-ol, 1-[(4-methoxyphenyl)methoxy]-, (2S)- is an organic compound with a unique structure that includes an alkyne group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyn-2-ol, 1-[(4-methoxyphenyl)methoxy]-, (2S)- typically involves the reaction of 5-Hexyn-2-ol with 4-methoxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Hexyn-2-ol, 1-[(4-methoxyphenyl)methoxy]-, (2S)- can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 5-Hexyn-2-one or 5-Hexyn-2-al.
Reduction: Formation of 5-Hexen-2-ol or 5-Hexan-2-ol.
Substitution: Formation of brominated or nitrated derivatives of the methoxyphenyl group.
Scientific Research Applications
5-Hexyn-2-ol, 1-[(4-methoxyphenyl)methoxy]-, (2S)- has several applications in scientific research:
Biology: Investigated for its potential biological activity and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-Hexyn-2-ol, 1-[(4-methoxyphenyl)methoxy]-, (2S)- involves its interaction with various molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings. The methoxyphenyl group can interact with biological targets through π-π stacking and hydrogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
5-Hexyn-1-ol: Similar structure but lacks the methoxyphenyl group.
5-Hexen-2-ol: Contains a double bond instead of a triple bond.
2-Methoxyphenyl ethanol: Similar aromatic group but different aliphatic chain.
Uniqueness
5-Hexyn-2-ol, 1-[(4-methoxyphenyl)methoxy]-, (2S)- is unique due to the presence of both an alkyne group and a methoxyphenyl group, which confer distinct reactivity and potential for diverse applications in synthesis and research .
Properties
CAS No. |
268736-70-5 |
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Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
(2S)-1-[(4-methoxyphenyl)methoxy]hex-5-yn-2-ol |
InChI |
InChI=1S/C14H18O3/c1-3-4-5-13(15)11-17-10-12-6-8-14(16-2)9-7-12/h1,6-9,13,15H,4-5,10-11H2,2H3/t13-/m0/s1 |
InChI Key |
XGPRBMYAPKJBNE-ZDUSSCGKSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)COC[C@H](CCC#C)O |
Canonical SMILES |
COC1=CC=C(C=C1)COCC(CCC#C)O |
Origin of Product |
United States |
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